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molecular formula C8H14O2 B167701 2,7-Octanedione CAS No. 1626-09-1

2,7-Octanedione

Cat. No. B167701
M. Wt: 142.2 g/mol
InChI Key: NZGDDIUIXYFYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05606005

Procedure details

As processes for synthesizing 3,8- or 3,7-dimethyldecanedioic acid, the following (7) through (9) are known: (7) a process for synthesizing 3,8-dimethyldecanedioic acid, from 2,7-octanedione comprising the five steps of Reformatsky reaction of ethyl bromoacetate, bromination of hydroxyl group, dehydrobromination, hydrogenation of double bond and hydrolysis of ester (see Ann., 580, 125-131 (1953)); (8) a process for synthesizing 3,8-dimethyldecanedioic acid, comprising seven steps starting from malonic condensation of diethyl methylmalonate and 1,4-dibromobutane, followed by hydrolysis and decarboxylation to obtain 2,7-dimethyloctanedioic acid as an intermediate and the subsequent conversion of this intermediate to acid chloride, which is then converted via diazoketone into the intended dicarboxylic acid (see Ann., 598, 1-24 (1956)); (9) a process to obtain 3,7-dimethyldecanedioic acid by hydrogenation of essential oil of Geranium macrorhizum, and subsequent ozonolysis and degradation with perchloric acid (see Chem.listy, 52, 1174-1179 (1958)).
[Compound]
Name
3,8- or 3,7-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:7][CH2:8][CH2:9][CH2:10][CH:11](C)[CH2:12][C:13]([OH:15])=[O:14])CC(O)=O.[CH3:17]C(=O)CCCCC(=O)C.BrC[C:29]([O:31]CC)=[O:30].CC(C(OCC)=O)C(OCC)=O.BrCCCCBr>>[CH3:17][CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH:7]([CH3:2])[C:29]([OH:31])=[O:30])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
3,8- or 3,7-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CCCCC(CC(=O)O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCCC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3,8-dimethyldecanedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CCCCC(CC(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by hydrolysis and decarboxylation

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCCCC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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